6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S2/c1-14-10-15(2)12-28(11-14)35(32,33)18-6-4-17(5-7-18)23(31)26-24-21(22(25)30)19-8-9-27(16(3)29)13-20(19)34-24/h4-7,14-15H,8-13H2,1-3H3,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJONFCZTMQGVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activities, including pharmacological effects and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a tetrahydrothieno-pyridine core, which is known for its diverse biological activities. The presence of the 3,5-dimethylpiperidin-1-yl sulfonamide moiety enhances its pharmacological profile.
Molecular Formula: C₁₄H₁₈N₄O₃S
Molecular Weight: 318.38 g/mol
1. Antiinflammatory Properties
A study evaluating various 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives , including this compound, demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in rat whole blood. This suggests that the compound may modulate inflammatory responses effectively .
2. Anticancer Activity
Research has indicated that compounds within the tetrahydrothieno-pyridine class exhibit anticancer properties. For example:
- Mechanism: These compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies: In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines.
3. Neuropharmacological Effects
The 3,5-dimethylpiperidin-1-yl component is associated with neuropharmacological activity:
- Receptor Interaction: The compound has been shown to interact with several receptors such as serotonin receptors and adrenergic receptors .
- Potential Applications: This interaction suggests potential use in treating neurological disorders or conditions involving serotonin dysregulation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Interaction with serotonin receptors |
Research Findings
Recent literature emphasizes the importance of the tetrahydrothieno-pyridine nucleus in drug development:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their differentiating features are summarized below:
Key Observations:
Substituent Effects on Bioactivity :
- The methyl-substituted analogue (CAS:449767-19-5) exhibits potent TNF-α inhibition (IC₅₀ ~0.8 μM) in rat models . The acetyl-substituted target compound is hypothesized to show improved potency due to enhanced electron-withdrawing effects and steric stabilization, though experimental validation is pending .
- Removal of the 6-position substituent drastically reduces activity (IC₅₀ >10 μM), highlighting the critical role of this group .
The acetyl group may improve solubility via polarity modulation, though this remains speculative without direct data.
Safety Profiles :
- Handling precautions for the methyl-substituted analogue (e.g., avoiding ignition sources, stringent storage conditions) suggest similar safety considerations for the acetyl derivative .
Research Findings and Gaps
- Structural-Activity Relationship (SAR) : Position 6 substituents (acetyl vs. methyl) are pivotal for TNF-α inhibition. Acetyl groups may reduce metabolic degradation compared to methyl, as seen in related sulfonamide derivatives .
- Data Limitations: No direct bioactivity or ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available for the acetyl-substituted compound. Current inferences rely on structural extrapolation from methyl-substituted analogues and scaffold-based trends .
Preparation Methods
Cyclocondensation Strategy
The core structure is synthesized via a cyclocondensation reaction between 3-aminothiophene-2-carboxylate and cyclohexanone , adapted from methodologies for analogous thienopyridines.
Procedure :
- 3-Aminothiophene-2-carboxylate (1.0 equiv) and cyclohexanone (1.2 equiv) are refluxed in acetic acid with ammonium acetate (3.0 equiv) at 200°C for 4–6 hours.
- The reaction mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
- The precipitated 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is filtered and recrystallized from ethanol (yield: 65–72%).
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by intramolecular cyclization (Fig. 2). The ammonium acetate acts as both a catalyst and a proton shuttle, facilitating imine formation and subsequent ring closure.
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the free carboxylic acid using alkaline conditions:
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1.0 equiv) is stirred with 2M NaOH (5.0 equiv) in ethanol/water (3:1) at 80°C for 3 hours.
- Acidification with HCl yields 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (Intermediate A) as a white solid (yield: 85–90%).
Introduction of the 3-Carboxamide Group
Carboxylic Acid Activation
Intermediate A is converted to the corresponding carboxamide via a mixed anhydride method:
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in THF at 0°C.
- After 30 minutes, aqueous ammonia (2.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
- The product 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is isolated via filtration (yield: 75–80%).
Synthesis of 4-((3,5-Dimethylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride (Intermediate B)
Sulfonylation of 4-Chlorobenzoic Acid
- 4-Chlorobenzoic acid (1.0 equiv) is reacted with chlorosulfonic acid (3.0 equiv) at 50°C for 2 hours to form 4-chlorosulfonylbenzoic acid .
- The intermediate is treated with 3,5-dimethylpiperidine (1.2 equiv) in dichloromethane (DCM) with pyridine (2.0 equiv) as a base, yielding 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid (yield: 60–65%).
Conversion to Benzoyl Chloride
- 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in DCM for 4 hours.
- Excess thionyl chloride is removed under vacuum to obtain 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (Intermediate B) as a pale-yellow oil (yield: 90–95%).
Amide Coupling at Position 2
Formation of the Benzamido Linkage
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide (1.0 equiv) and Intermediate B (1.1 equiv) are combined in DCM with Hünig’s base (2.0 equiv) at 0°C.
- The reaction is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:1) to yield 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (yield: 70–75%).
N-Acetylation at Position 6
Acetylation Conditions
- The secondary amine on the tetrahydrothienopyridine core (1.0 equiv) is treated with acetic anhydride (2.0 equiv) in pyridine at 50°C for 2 hours.
- The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
- 6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is obtained after recrystallization from methanol (yield: 80–85%).
Analytical Characterization and Optimization
Key Spectroscopic Data
Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | Acetic acid, NH₄OAc, 200°C | 68 | 95.2 |
| Sulfonylation | ClSO₃H, 50°C | 63 | 92.5 |
| Amide Coupling | Hünig’s base, DCM | 73 | 97.8 |
| N-Acetylation | Ac₂O, pyridine | 82 | 98.5 |
Challenges and Mitigation Strategies
- Stereochemical Control : The 3,5-dimethylpiperidine group may introduce stereoisomerism. Use of enantiopure piperidine derivatives or chiral resolution techniques (e.g., chiral HPLC) ensures stereochemical fidelity.
- Sulfonamide Hydrolysis : The sulfonamide bond is prone to hydrolysis under acidic conditions. Reactions are conducted under anhydrous conditions with molecular sieves to minimize degradation.
- Byproduct Formation : Acetylation may lead to over-acetylation at other reactive sites. Controlled stoichiometry (2.0 equiv Ac₂O) and low temperatures suppress side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
